molecular formula C8H9NO2S B8778618 Styrene sulfonamide

Styrene sulfonamide

Cat. No.: B8778618
M. Wt: 183.23 g/mol
InChI Key: SHPHBMZZXHFXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styrene sulfonamide is an organic compound with the molecular formula C8H9NO2S. It belongs to the class of styrenes and is characterized by the presence of a sulfonamide group attached to a phenylethene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Styrene sulfonamide typically involves the reaction of phenylethene with sulfonamide under specific conditions. One common method includes the use of a xanthate ester as a reagent for aminosulfonation, utilizing pre-formed imidoiodinane as the nitrogen source . Another method involves the use of commercially available reagents under operationally convenient conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often employ large-scale reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Styrene sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Styrene sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an endothelin receptor antagonist and its potential anti-inflammatory and anticancer activities set it apart from other sulfonamides .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-phenylethenesulfonamide

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)

InChI Key

SHPHBMZZXHFXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N

Origin of Product

United States

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